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molecular formula C7H4BrFO B1271550 2-Bromo-4-fluorobenzaldehyde CAS No. 59142-68-6

2-Bromo-4-fluorobenzaldehyde

Cat. No. B1271550
M. Wt: 203.01 g/mol
InChI Key: OPZDXMCOWFPQPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06790844B2

Procedure details

2-Bromo-4-fluorotoluene (10.215 g) was dissolved in ethyl acetate (100 ml), N-bromosuccinimide (11.3 g) and 70% benzoyl peroxide (200 mg) were added thereto, and the resulting mixture was stirred under heating at 80° C. for 1 hr. After the reaction solution was cooled, the resulting insoluble matters were filtered off. The resulting filtrate was washed with an aqueous solution of saturated sodium bicarbonate, dried (over MgSO4) and evaporated. The resulting residue was dissolved in acetic acid (30 ml), water (30 ml) and hexamethylene tetramine (15.141 g) were added thereto, and the resulting mixture was heated under stirring at 100° C. for 1 hr. To the mixture was added 38% hydrochloric acid (20 ml), which was then stirred for 1 hr, and then it was cooled as it was, and extracted with ethyl acetate. The resulting organic phase was washed with an aqueous solution of saturated sodium bicarbonate, dried (over MgSO4) and evaporated. The resulting residue was purified by silica gel column chromatography (ethyl acetate/hexane system), to give the title compound as a colorless solid (4.376 g, yield; 41%).
Quantity
10.215 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step Two
Quantity
200 mg
Type
catalyst
Reaction Step Two
Yield
41%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[CH3:9].BrN1C(=[O:16])CCC1=O>C(OCC)(=O)C.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[CH:9]=[O:16]

Inputs

Step One
Name
Quantity
10.215 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)F)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
11.3 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
200 mg
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the reaction solution was cooled
FILTRATION
Type
FILTRATION
Details
the resulting insoluble matters were filtered off
WASH
Type
WASH
Details
The resulting filtrate was washed with an aqueous solution of saturated sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (over MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in acetic acid (30 ml)
ADDITION
Type
ADDITION
Details
water (30 ml) and hexamethylene tetramine (15.141 g) were added
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
STIRRING
Type
STIRRING
Details
under stirring at 100° C. for 1 hr
Duration
1 h
ADDITION
Type
ADDITION
Details
To the mixture was added 38% hydrochloric acid (20 ml), which
STIRRING
Type
STIRRING
Details
was then stirred for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
it was cooled as it
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The resulting organic phase was washed with an aqueous solution of saturated sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (over MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (ethyl acetate/hexane system)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=O)C=CC(=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.376 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 39.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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